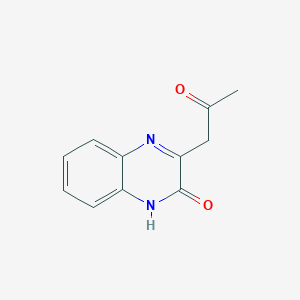

3-(2-oxopropyl)quinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

3-(2-oxopropyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-5H,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTUSDIBTPDTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930697 | |

| Record name | 3-(2-Oxopropyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-37-3 | |

| Record name | NSC99074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Oxopropyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-HYDROXY-QUINOXALIN-2-YL)-PROPAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropyl)quinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with 2-oxopropanal (pyruvaldehyde) under acidic conditions to form the desired quinoxaline derivative.

Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopropyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: 3-(2-hydroxypropyl)quinoxalin-2(1H)-one.

Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-oxopropyl)quinoxalin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Biological Studies: Used as a probe to study enzyme interactions and biological pathways.

Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Pharmacology: Explored for its effects on various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of 3-(2-oxopropyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The 2-oxopropyl group distinguishes 3-(2-oxopropyl)quinoxalin-2(1H)-one from other C3-functionalized analogs. Key structural analogs include:

3-Arylquinoxalin-2(1H)-ones

- Example: 3-Phenylquinoxalin-2(1H)-one

- Synthesis : Achieved via metal-free C–H activation using peroxides (e.g., TBPB) and iodide, enabling direct aryl group introduction .

- Properties : Aryl groups enhance π-π stacking, improving binding to biological targets. These derivatives exhibit anti-tumor and anti-inflammatory activities .

3-Heteroarylquinoxalin-2(1H)-ones

- Example: 3-(Indol-2-yl)quinoxalin-2(1H)-one

- Synthesis: Electrochemical cross-dehydrogenative coupling (CDC) of quinoxalin-2(1H)-ones with indoles, yielding bioactive compounds in up to 97% yield .

- Properties : Heteroaryl groups (e.g., indole) confer unique electronic profiles and antimicrobial activity.

- Contrast: The 2-oxopropyl group’s ketone may engage in hydrogen bonding, unlike indole’s NH group, which participates in donor-acceptor interactions.

3-Alkylquinoxalin-2(1H)-ones

- Example: 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

- Synthesis : Multi-step reactions involving hydroxylation and alkylation .

- Properties : Alkyl chains improve lipophilicity, enhancing membrane permeability. Hydroxypropyl derivatives may exhibit modified pharmacokinetics.

Physicochemical Properties

- Lipophilicity : The 2-oxopropyl group (LogP ≈ 1.2) balances hydrophilicity and membrane permeability better than aryl (LogP > 2.5) or long-chain alkyl groups (LogP > 3) .

- Electron Effects: The ketone withdraws electrons, stabilizing the quinoxalinone core and enhancing reactivity in push-pull systems for optoelectronic applications .

Biological Activity

3-(2-Oxopropyl)quinoxalin-2(1H)-one, a derivative of quinoxaline, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in oncology and microbial infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound consists of a quinoxaline core with a ketone substituent that contributes to its biological properties. The presence of the oxopropyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

- Antimicrobial Activity : Quinoxaline derivatives often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Induction of Apoptosis : Some studies suggest that this compound may promote apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer therapy. For instance, it has been shown to potentiate the effects of established chemotherapeutic agents like doxorubicin in multidrug-resistant cancer cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | KB(MDR) |

| This compound | 0.1 | KB(MDR) |

The above table illustrates the enhanced antiproliferative activity when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes in resistant cancers .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it exhibits lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various human cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited IC50 values ranging from 0.01 to 0.06 µg/mL, demonstrating potent cytotoxicity while being non-toxic to normal fibroblast cells (IC50 >100 µg/mL). This selectivity highlights its potential as a targeted anticancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against clinical isolates of bacteria. The results indicated that it effectively inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics, suggesting its potential utility in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-oxopropyl)quinoxalin-2(1H)-one derivatives?

- Methodology : Derivatives are typically synthesized via condensation, cyclization, or functionalization reactions. For example:

- Hydrazine-based routes : Reacting 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with aldehydes, isocyanates, or anhydrides yields Schiff bases, semicarbazides, or imides .

- Microwave-assisted synthesis : Accelerates hydrazone formation via microwave irradiation, reducing reaction time while maintaining high yields (e.g., 3-{2-[1-(6-chloro-2-oxochromen-3-yl)ethylidene]hydrazinyl} derivatives) .

- Cyclization : Chloroacetic acid or acetic anhydride promotes cyclization to form oxadiazolinyl or fused heterocyclic derivatives .

- Key Considerations : Monitor reaction conditions (temperature, solvent, catalyst) to avoid side products like over-oxidized intermediates.

Q. How is structural characterization of this compound derivatives performed?

- Analytical Techniques :

- NMR spectroscopy : H and C NMR confirm substituent positions and hybridization states (e.g., δ 11.78 ppm for NH protons in DMSO-d6) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weights (e.g., m/z 360 [M] for CHNO) .

- IR spectroscopy : Bands at 1660 cm (C=O) and 3120 cm (N-H) confirm functional groups .

- Best Practices : Cross-validate spectral data with computational tools (e.g., HRMS simulations) to resolve ambiguities.

Q. What in vitro assays are used to evaluate the antibacterial activity of these derivatives?

- Protocol :

- Agar diffusion/dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ofloxacin as a positive control .

- MIC determination : Compare inhibition zones or minimum inhibitory concentrations (MICs) for derivatives like 3-[2-(propan-2-ylidene)hydrazinyl]quinoxalin-2(1H)-one, which showed potent antifungal activity .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups) with enhanced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for visible-light-promoted trifluoroalkylation of quinoxalin-2(1H)-ones?

- Experimental Design :

- Catalyst-free systems : Use CFSONa as a trifluoromethyl source under blue LED irradiation, with DMSO as a solvent .

- Substrate scope : Electron-rich quinoxalinones react faster (e.g., 4b-4f derivatives achieve 60–85% yields) .

- Troubleshooting : Address low yields in electron-deficient substrates by adjusting stoichiometry or adding radical scavengers.

Q. How to resolve contradictions in biological activity data across studies?

- Case Study : A derivative may show high antibacterial activity in one study but low efficacy in another.

- Approach :

- Standardize assays : Ensure consistent bacterial strains, inoculum sizes, and growth media .

- Validate mechanisms : Use molecular docking to confirm target binding (e.g., ALR2 enzyme inhibition for antidiabetic activity) .

Q. What strategies enable the design of multifunctional derivatives (e.g., ALR2 inhibitors with antioxidant activity)?

- Rational Design :

- Phenolic moieties : Incorporate 3-methoxy-4-hydroxystyryl chains to enhance radical scavenging (e.g., 8d matches Trolox’s antioxidant capacity at 100 μM) .

- Structure-activity relationships (SAR) : Balance hydrophobicity and hydrogen-bonding capacity to optimize dual functionality .

- Validation : Use DPPH/ABTS assays for antioxidants and enzymatic assays for target inhibition.

Key Considerations for Researchers

- Safety : Handle intermediates like 3-(piperazin-1-yl)quinoxalin-2(1H)-one with PPE (gloves, goggles) due to toxicity risks .

- Data Reproducibility : Document reaction parameters (e.g., microwave power, light intensity) to ensure reproducibility .

- Open Challenges : Explore understudied applications (e.g., corrosion inhibition ) or novel photoredox systems for C-H activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.